
Carbonyl quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde is a heterocyclic compound with the molecular formula C10H7NO2. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a quinoline ring system with an aldehyde group at the 3-position and a keto group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoline ring system.
Industrial Production Methods
Industrial production of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as piperidine, pyridine, and triethylamine are often used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid.
Reduction: 2-Oxo-1,2-dihydro-3-quinolinecarbinol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site . The exact pathways and targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde can be compared with other quinoline derivatives such as:
2-Chloro-3-quinolinecarbaldehyde: Similar structure but with a chlorine atom at the 2-position.
2-Hydroxy-3-quinolinecarbaldehyde: Similar structure but with a hydroxyl group at the 2-position.
2-Methyl-3-quinolinecarbaldehyde: Similar structure but with a methyl group at the 2-position.
These compounds share the quinoline ring system but differ in their substituents, which can significantly affect their chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H5NO2 |
|---|---|
Molecular Weight |
171.15 g/mol |
InChI |
InChI=1S/C10H5NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5H |
InChI Key |
KJAPRUUWBMNSHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C=O)C(=O)N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


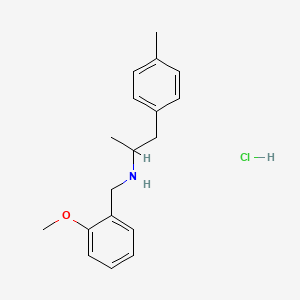
![(1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate](/img/structure/B12359723.png)
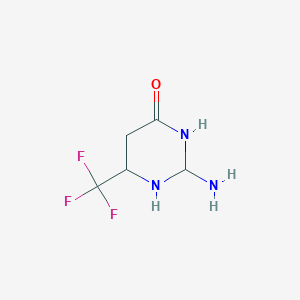
![15,30-Dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),2,4(13),6,8,10,14,16,18,21,23,25,28-tridecaene-5,12,20,27-tetrone](/img/structure/B12359740.png)
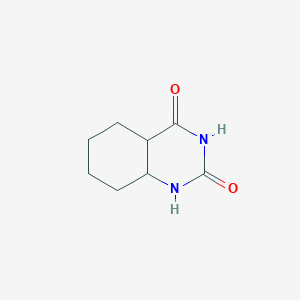

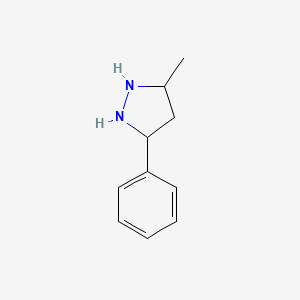
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B12359757.png)

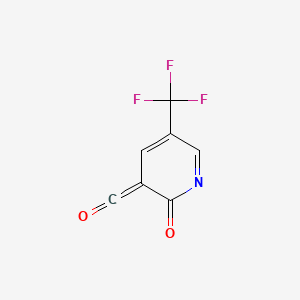

![N-[1-(aminomethyl)cyclohexyl]methanesulfonamide](/img/structure/B12359775.png)
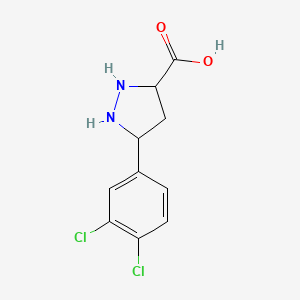
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359791.png)
